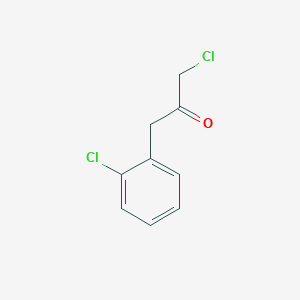
1-Chloro-3-(2-chlorophenyl)propan-2-one
Übersicht
Beschreibung
“1-Chloro-3-(2-chlorophenyl)propan-2-one” is a chemical compound with the CAS Number: 128426-51-7 . It has a molecular weight of 203.07 . The IUPAC name for this compound is 1-chloro-3-(2-chlorophenyl)acetone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8Cl2O/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2 . This code represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Pyrazoles : 1-Chloro-3-(2-chlorophenyl)propan-2-one is used in the synthesis of pyrazole compounds. These compounds are synthesized by refluxing with various hydrazides like semicarbazide or isonicotinic acid hydrazide. This process involves cooling and dilution, leading to the formation of the desired pyrazoles characterized by IR and NMR spectral data (Bijwe et al., 2011).
Initiator for Anion Polymerization : The compound has been used in the synthesis of 3-(2′-Ethoxyethoxy)propyl lithium, derived from 1-chloro-3-(2′-ethoxyethoxy)-propane. This synthesis plays a crucial role in producing an anion polymerization initiator (Chengjie Feng, 2005).
Spectroscopic and Structural Analysis
Molecular Docking and Structural Observations : It serves as a subject for detailed experimental and theoretical analysis, including molecular structure, vibrational spectra, and HOMO-LUMO analysis. Such studies contribute significantly to understanding the compound's optical properties and molecular interactions (ShanaParveen et al., 2016).
Analysis in Non-linear Optical Materials : The compound is utilized in the study of non-linear optical materials. For instance, its derivatives have been analyzed for their vibrational wavenumbers, molecular electrostatic potential, and hyperpolarizability, contributing to the field of optical materials research (Vincent Crasta et al., 2005).
Biological Applications
Antimicrobial and Antifungal Activities : Derivatives of this compound have been studied for their antimicrobial and antifungal properties. This includes the investigation of their effectiveness against various strains, contributing to the search for new antimicrobial agents (Lima-Neto et al., 2012).
Potential in Cancer Research : The compound has been involved in molecular docking analyses aimed at developing new anticancer agents. This includes targeting specific enzymes like cytochrome P450 reductase, indicating its potential in cancer research (Javed Sheikh et al., 2010).
Safety and Hazards
Wirkmechanismus
Mode of Action
Given the lack of information on its biological targets, it’s challenging to describe its interaction with these targets and the resulting changes .
Biochemical Pathways
Without knowledge of its specific targets, it’s difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Like many organic compounds, its stability may be affected by factors such as temperature, ph, and exposure to light or oxygen .
Eigenschaften
IUPAC Name |
1-chloro-3-(2-chlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZLJINQXPVEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582786 | |
| Record name | 1-Chloro-3-(2-chlorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128426-51-7 | |
| Record name | 1-Chloro-3-(2-chlorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



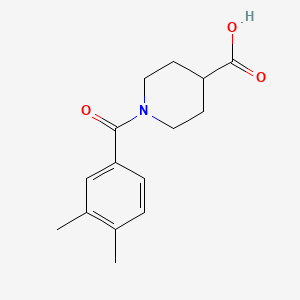


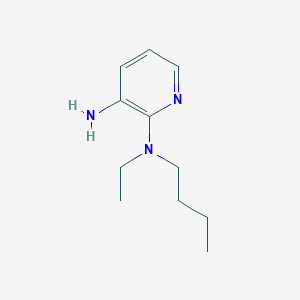
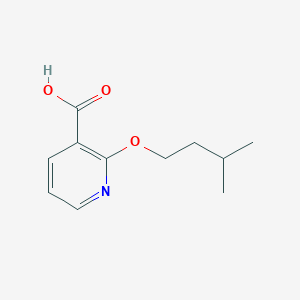
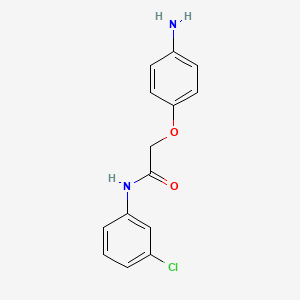
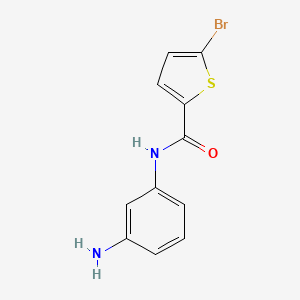
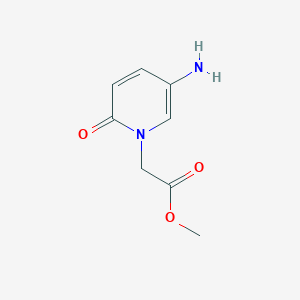
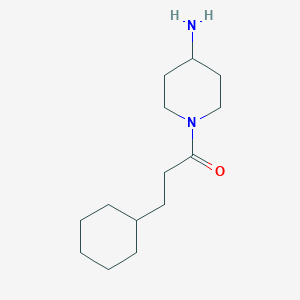
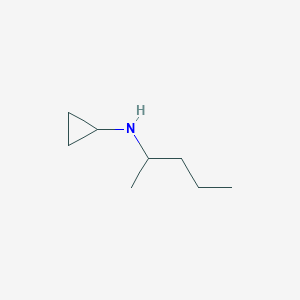

![2-[(3,4-Difluorophenyl)formamido]propanoic acid](/img/structure/B1369397.png)